1H-Pyrazole-4-acetic acid, 1-methyl-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester
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Overview
Description
1H-Pyrazole-4-acetic acid, 1-methyl-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by its quinazolinyl group, which is a fused benzene and pyrimidine ring system, and its ester functional group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrazole-4-acetic acid and 2-methyl-4-oxoquinazoline.
Reaction Steps: The reaction involves the esterification of 1H-pyrazole-4-acetic acid with 2-methyl-4-oxoquinazoline under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for continuous flow and precise control of reaction conditions.
Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to increase yield and reduce by-products. Common solvents include dichloromethane or ethyl acetate.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the quinazolinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can produce alcohols or amines.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various pharmaceuticals and organic intermediates.
Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and quinazolinyl groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1H-Pyrazole-4-acetic acid: A simpler pyrazole derivative without the quinazolinyl group.
2-Methyl-4-oxoquinazoline: The quinazolinyl component without the pyrazole ring.
Other Pyrazole Derivatives: Various pyrazole compounds with different substituents and functional groups.
Uniqueness: This compound is unique due to the combination of the pyrazole ring and the quinazolinyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[1-methyl-5-(2-methyl-4-oxoquinazolin-3-yl)pyrazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-4-24-15(22)9-12-10-18-20(3)16(12)21-11(2)19-14-8-6-5-7-13(14)17(21)23/h5-8,10H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIATLQDPNXYAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(N=C1)C)N2C(=NC3=CC=CC=C3C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166964 |
Source
|
Record name | 1H-Pyrazole-4-acetic acid, 1-methyl-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160662-10-2 |
Source
|
Record name | 1H-Pyrazole-4-acetic acid, 1-methyl-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160662102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-acetic acid, 1-methyl-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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